2-{4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide
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Overview
Description
2-{4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide: PPZ2 , is a synthetic compound with potential pharmacological applications. Its molecular formula is C22H29N3O2 . Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:: The synthesis of PPZ2 involves several steps. One common synthetic route includes the following:
Piperazine Derivative Formation:
- Reactions typically occur under controlled temperature and solvent conditions.
- Protecting groups may be used during intermediate steps to prevent unwanted reactions.
- While specific industrial production methods are proprietary, PPZ2 can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
PPZ2 undergoes various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Common Reagents and Conditions: These depend on the specific reaction type and desired modifications.
Major Products: The products formed vary based on the reaction conditions.
Scientific Research Applications
PPZ2 has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate.
Biology: It may interact with biological targets.
Medicine: Investigate its therapeutic effects.
Mechanism of Action
- PPZ2 likely exerts its effects by interacting with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- PPZ2’s uniqueness lies in its specific structure.
- Similar compounds include other piperazine derivatives and phenylacetamides.
Properties
Molecular Formula |
C24H28N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H28N4O4/c1-2-32-20-10-6-9-19(15-20)28-23(30)16-21(24(28)31)27-13-11-26(12-14-27)17-22(29)25-18-7-4-3-5-8-18/h3-10,15,21H,2,11-14,16-17H2,1H3,(H,25,29) |
InChI Key |
AGCFZWHIQVSMRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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